N-(3-(Allyloxy)benzyl)ethanamine
Description
N-(3-(Allyloxy)benzyl)ethanamine is a secondary amine characterized by an allyloxy substituent at the 3-position of the benzyl group attached to the ethanamine backbone. This compound belongs to a broader class of substituted benzyl ethanamines, which are of interest in medicinal chemistry and materials science due to their structural versatility.
Properties
IUPAC Name |
N-[(3-prop-2-enoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-8-14-12-7-5-6-11(9-12)10-13-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJGOSRLLDTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475272 | |
| Record name | AN-465/42245823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-49-4 | |
| Record name | AN-465/42245823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Allyloxy)benzyl)ethanamine typically involves the reaction of 3-(allyloxy)benzyl chloride with ethanamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Allyloxy)benzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl ring can undergo hydrogenation to form the corresponding cyclohexyl derivative.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions are typically carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions often require the use of alkyl halides and a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of secondary or tertiary amines.
Scientific Research Applications
N-(3-(Allyloxy)benzyl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(Allyloxy)benzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can form hydrogen bonds with active sites, while the benzyl ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Bromobenzyl)ethanamine
- Structure : Features a bromine atom at the 2-position of the benzyl group.
- Activity : TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) derivatives with this pattern demonstrate smaller IC50 values compared to other substituents, indicating higher potency as enzyme inhibitors .
NBOMe Series (e.g., 25I-NBOMe)
- Structure : N-(2-methoxybenzyl)ethanamine derivatives with halogenated aryl groups (e.g., 4-iodo-2,5-dimethoxyphenyl).
- Activity: These compounds are potent hallucinogens, acting as 5-HT2A receptor agonists .
- Key Difference : The allyloxy group in N-(3-(Allyloxy)benzyl)ethanamine replaces the methoxy group in NBOMe compounds. Methoxy groups enhance lipid solubility and receptor affinity, whereas allyloxy may alter metabolic stability due to its unsaturated bond .
N-(2,3-Dimethoxybenzyl)ethanamine
- Structure : Two methoxy groups at the 2- and 3-positions of the benzyl ring.
- Toxicity : Classified for acute toxicity, skin/eye irritation, and mutagenicity under international guidelines (IARC, ACGIH) .
- Key Difference : The absence of methoxy groups in this compound likely reduces its toxicity profile but may also diminish receptor-binding efficiency.
Physicochemical and Toxicological Properties
Pharmacological and Regulatory Status
- This compound: No reported psychoactivity, but structural similarity to NBOMe compounds warrants caution in regulatory classification .
Biological Activity
N-(3-(Allyloxy)benzyl)ethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, summarizing key research findings, mechanisms of action, and comparative data with similar compounds.
Chemical Structure and Properties
This compound features an allyloxy group that enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its functionality in biological systems. The presence of the allyloxy group allows for unique interactions with biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism of action involves:
- Hydrogen Bonding: The allyloxy group can form hydrogen bonds with active sites on enzymes or receptors.
- π-π Interactions: The benzyl ring engages in π-π interactions with aromatic residues, influencing the activity of target molecules.
- Receptor Binding: Preliminary studies suggest that this compound may act as a ligand in receptor binding studies, modulating receptor activity and downstream signaling pathways .
1. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in neurodegenerative processes. For example, it has been evaluated for its potential to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease pathology. Selective BChE inhibitors have demonstrated beneficial effects on cognitive function in animal models .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have highlighted its ability to inhibit inducible nitric oxide synthase (iNOS), which is often upregulated in various tumors, including malignant gliomas. By selectively inhibiting iNOS, this compound may reduce tumor proliferation and progression .
3. Antimicrobial Activity
Emerging data suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural analogs have been studied for their efficacy against bacterial strains, indicating a potential role in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N-(3-(Methoxy)benzyl)ethanamine | Methoxy group | Moderate neuroprotective effects |
| N-(3-(Ethoxy)benzyl)ethanamine | Ethoxy group | Limited receptor binding affinity |
| N-(3-(Propoxy)benzyl)ethanamine | Propoxy group | Reduced anticancer activity compared to allyloxy |
| This compound | Allyloxy group | Enhanced neuroprotective and anticancer properties |
The allyloxy group distinguishes this compound from its analogs by providing enhanced reactivity and biological activity .
Case Studies
- Neuroprotective Study : A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function as measured by memory tests. The results indicated a reduction in Aβ plaque deposition associated with Alzheimer's disease pathology .
- Anticancer Evaluation : In vitro assays using C6 rat glioma cell lines showed that treatment with this compound resulted in a marked decrease in cell viability, suggesting potent anticancer effects through iNOS inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
